

# Available Preclinical Data on Avotaciclib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

The table below summarizes the key in vitro findings for **Avotaciclib** (BEY1107) from the current scientific literature.

| Aspect              | Available Data                                                                                                                                                                          |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Orally active cyclin-dependent kinase 1 (CDK1) inhibitor [1].                                                                                                                           |
| Observed Effects    | Inhibits tumor cell proliferation and induces apoptosis [1].                                                                                                                            |
| In Vitro Model      | Non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) [1].                                                                                                     |
| Key In Vitro Result | Inhibited cell viability with EC50 values ranging from <b>0.580 to 0.918 <math>\mu\text{M}</math></b> after 48 hours of treatment [1].                                                  |
| Critical Gaps       | Data on absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution in animal or human models is not available in the searched literature. |

## Experimental Protocol for In Vitro Assessment

The primary source for **Avotaciclub** data used a standard cell viability assay to determine its efficacy [1].

Here is a detailed breakdown of the methodology:

- **Cell Lines:** The study used radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines: H1437R, H1568R, H1703R, and H1869R [1].
- **Reagent Preparation:** **Avotaciclub** was prepared as a stock solution in DMSO at a concentration of 10 mM [1].
- **Cell Viability Assay (MTT Assay):**
  - **Seeding:** Cells were seeded in 6-well plates at a density of 10,000 cells per well [1].
  - **Dosing:** Cells were treated with a range of **Avotaciclub** concentrations (0, 0.1, 1, 2, 4, 8, 16, 32, and 64  $\mu$ M) for 48 hours [1].
  - **Incubation:** Following the treatment period, the cells were incubated with MTT solution (1 mg/mL) at 37°C for 1 hour. During this time, metabolically active cells convert MTT into purple formazan crystals [1].
  - **Solubilization & Measurement:** The supernatant was removed, and the formazan crystals were dissolved in 2-propanol. The absorbance of the solution, which is directly proportional to the number of viable cells, was measured at a wavelength of 595 nm [1].
  - **Data Analysis:** The results were calculated as the percentage of cell viability relative to the untreated control, and EC50 values were determined [1].

The workflow of this experimental protocol is summarized in the diagram below.



[Click to download full resolution via product page](#)

## What a Comprehensive Pharmacokinetic Profile Would Entail

For a complete whitepaper, researchers would typically expect data from advanced preclinical and clinical studies. The search results for other drugs, such as the related CDK4/6 inhibitor Abemaciclib, illustrate the

depth of information that is eventually required [2] [3] [4]. Key parameters that are currently missing for **Avotaciclib** include:

- **Absorption:** Bioavailability after oral administration, time to maximum plasma concentration (Tmax).
- **Distribution:** Volume of distribution (Vd) and plasma protein binding.
- **Metabolism:** Identification of metabolites and enzymes involved (e.g., CYP450 isoforms).
- **Elimination:** Route of excretion (feces/urine), clearance (CL), and half-life.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. Development and Application of a Mechanistic Population ... [pmc.ncbi.nlm.nih.gov]
3. A Population Pharmacokinetic and Pharmacodynamic ... [pmc.ncbi.nlm.nih.gov]
4. Abemaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Available Preclinical Data on Avotaciclib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-pharmacokinetics>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)